molecular formula C15H19NO5 B458896 4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID

4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID

Katalognummer: B458896
Molekulargewicht: 293.31g/mol
InChI-Schlüssel: FAWIGLUXZXBRNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID is an organic compound with the molecular formula C15H19NO5 and a molecular weight of 293.31 g/mol . This compound is characterized by the presence of an ethoxycarbonyl group attached to an aniline moiety, which is further connected to a methyl-substituted oxopentanoic acid chain.

Vorbereitungsmethoden

The synthesis of 4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxycarbonyl Aniline Intermediate: This step involves the reaction of aniline with ethyl chloroformate under basic conditions to form the ethoxycarbonyl aniline intermediate.

    Coupling with Methyl-Substituted Oxopentanoic Acid: The intermediate is then coupled with 2-methyl-5-oxopentanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where nucleophiles replace the ethoxycarbonyl group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID can be compared with similar compounds such as:

    5-[4-(Methoxycarbonyl)anilino]-2-methyl-5-oxopentanoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    5-[4-(Ethoxycarbonyl)anilino]-2-ethyl-5-oxopentanoic acid: Similar structure but with an ethyl group instead of a methyl group.

    5-[4-(Ethoxycarbonyl)anilino]-2-methyl-5-oxobutanoic acid: Similar structure but with a shorter carbon chain.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C15H19NO5

Molekulargewicht

293.31g/mol

IUPAC-Name

5-(4-ethoxycarbonylanilino)-2-methyl-5-oxopentanoic acid

InChI

InChI=1S/C15H19NO5/c1-3-21-15(20)11-5-7-12(8-6-11)16-13(17)9-4-10(2)14(18)19/h5-8,10H,3-4,9H2,1-2H3,(H,16,17)(H,18,19)

InChI-Schlüssel

FAWIGLUXZXBRNI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(C)C(=O)O

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.